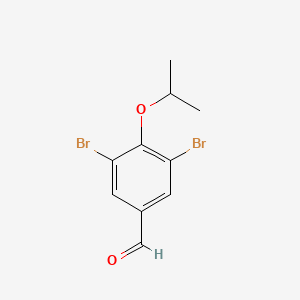
3,5-Dibromo-4-isopropoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-isopropoxybenzaldehyde is an organic compound with the chemical formula C10H10Br2O2 and a molecular weight of 321.99 g/mol . It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Applications De Recherche Scientifique
3,5-Dibromo-4-isopropoxybenzaldehyde has several applications in scientific research:
Safety and Hazards
The safety information for 3,5-Dibromo-4-isopropoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Orientations Futures
The environmental fate of halogenated hydroxybenzoates, which are widely used synthetic precursors for chemical products and common metabolic intermediates from halogenated aromatics, is of great concern . Microbial catabolism plays key roles in the dissipation of halogenated HBs in the environment . The discovery of new catabolic pathways for these compounds and clarification of the genetic determinants underlying these pathways can broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .
Mécanisme D'action
Target of Action
Related compounds such as n-(3,5-dibromo-4-hydroxyphenyl)benzamide have been reported to interact with thyroid hormone-binding proteins, which play a crucial role in transporting thyroxine from the bloodstream to the brain .
Biochemical Pathways
While the specific biochemical pathways affected by 3,5-Dibromo-4-isopropoxybenzaldehyde are not clearly defined, a related compound, 3,5-dibromo-4-hydroxybenzoate (DBHB), has been studied. DBHB is catabolized via an oxidative decarboxylation pathway in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The initial catabolism of DBHB is mediated by a novel NAD(P)H-dependent flavin monooxygenase, which mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) .
Action Environment
It’s worth noting that related halogenated compounds have been detected in various environmental contexts, including disinfected drinking water, wastewater effluents, recreational water, and oil/gas produced water .
Méthodes De Préparation
The synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde can be achieved through multiple routes. One common method involves the reaction of 3,5-dibromophenol with isopropyl bromide in the presence of a base to form 3,5-dibromo-4-isopropylphenol. This intermediate is then subjected to a condensation reaction with benzaldehyde to yield this compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
3,5-Dibromo-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-isopropoxybenzaldehyde can be compared with other similar compounds such as:
3,5-Dibromo-4-hydroxybenzaldehyde: This compound has a hydroxyl group instead of an isopropoxy group, which can lead to different reactivity and applications.
3,5-Dibromo-4-methoxybenzaldehyde: The methoxy group in this compound can influence its solubility and chemical behavior compared to the isopropoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for particular synthetic and research applications .
Propriétés
IUPAC Name |
3,5-dibromo-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKUGYMUJNIUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
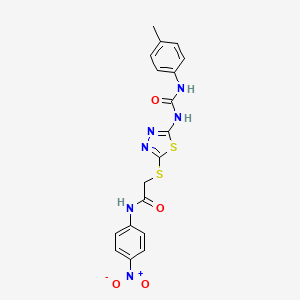
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
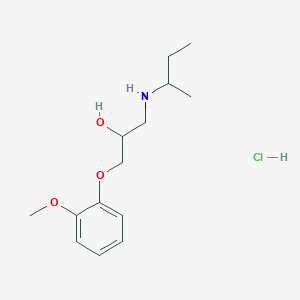
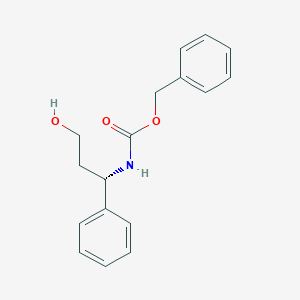
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)



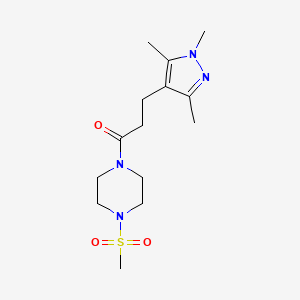
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)
![4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2986461.png)
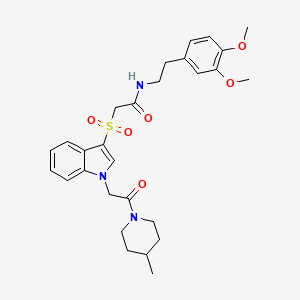
![(2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2986463.png)
